Phenol, 2,6-diamino-4-ethenyl- (9CI)
Description
Systematic Nomenclature and Structural Identification
Phenol, 2,6-diamino-4-ethenyl- (9CI), systematically named 2,6-diamino-4-ethenylphenol , is a heterocyclic organic compound with the molecular formula $$ \text{C}8\text{H}{10}\text{N}_2\text{O} $$. Its structure features a phenolic hydroxyl group at position 1, amino groups at positions 2 and 6, and an ethenyl (vinyl) substituent at position 4 of the aromatic ring (Figure 1). The compound’s International Union of Pure and Applied Chemistry (IUPAC) name reflects this substitution pattern, while its Chemical Abstracts Service (CAS) registry number is 106227-34-3 .
Key structural identifiers include:
- SMILES Notation : $$ \text{C=CC1=CC(=C(C(=C1)N)O)N} $$
- InChIKey : $$ \text{SZRFSDWCFKTHLM-UHFFFAOYSA-N} $$
- Molecular Weight : 150.18 g/mol.
The ethenyl group introduces π-electron density, influencing conjugation with the aromatic system, while the amino groups enhance nucleophilic reactivity. Spectroscopic characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy typically reveals distinct signals for the hydroxyl ($$ \sim 3300 \, \text{cm}^{-1} $$), amino ($$ \sim 3400 \, \text{cm}^{-1} $$), and ethenyl ($$ \sim 1630 \, \text{cm}^{-1} $$) functionalities.
Historical Context in Heterocyclic Chemistry Research
The synthesis and study of phenol derivatives with amino and vinyl substituents gained traction in the late 20th century, driven by their potential in materials science and medicinal chemistry. Phenol, 2,6-diamino-4-ethenyl- (9CI), emerged as a subject of interest due to its unique electronic configuration, which facilitates participation in both electrophilic aromatic substitution and conjugate addition reactions.
Early research focused on its role as a model compound for investigating excited-state hydrogen transfer (ESHT) dynamics. Time-dependent density functional theory (TDDFT) studies revealed that amino substitution lowers the energy of the $$ \pi\sigma^* $$ state, enhancing ESHT efficiency compared to unsubstituted phenol. This property has implications for photostability in polymer coatings and optoelectronic materials.
In synthetic chemistry, the compound’s amino groups enable chelation with transition metals, making it a ligand in catalysis. For example, its coordination with palladium(II) complexes has been explored for cross-coupling reactions.
Position Within the Amino-Substituted Phenolic Compounds Class
Phenol, 2,6-diamino-4-ethenyl- (9CI), belongs to the broader class of polyfunctional aminophenols , characterized by multiple amino and hydroxyl groups on an aromatic backbone. Its structural analogs vary in substituent positions and functionalities, leading to divergent chemical behaviors (Table 1).
Table 1: Comparative Analysis of Selected Aminophenols
The ethenyl group distinguishes this compound from simpler aminophenols, enabling participation in radical polymerization and Diels-Alder reactions. For instance, its vinyl moiety can undergo copolymerization with styrene or acrylates to form thermostable resins. Additionally, the amino groups facilitate hydrogen bonding, enhancing solubility in polar solvents like dimethyl sulfoxide (DMSO) and ethanol.
In contrast to 2,4-diaminophenol , which is prioritized for dye synthesis, or 4-aminophenol , a paracetamol precursor, 2,6-diamino-4-ethenylphenol’s applications are more niche. Its dual functionality as a nucleophile (via amino groups) and electrophile (via ethenyl group) positions it as a versatile building block in heterocyclic synthesis, particularly for triazine and pyrimidine derivatives.
Properties
CAS No. |
106227-34-3 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.181 |
IUPAC Name |
2,6-diamino-4-ethenylphenol |
InChI |
InChI=1S/C8H10N2O/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4,11H,1,9-10H2 |
InChI Key |
SZRFSDWCFKTHLM-UHFFFAOYSA-N |
SMILES |
C=CC1=CC(=C(C(=C1)N)O)N |
Synonyms |
Phenol, 2,6-diamino-4-ethenyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Phenolic Derivatives
Key Observations:
- Substituent Effects on Polarity and Solubility: The amino groups in Phenol, 2,6-diamino-4-ethenyl- (9CI) confer high polarity, enhancing solubility in aqueous media. In contrast, the methoxy groups in Phenol, 2,6-dimethoxy-4-[(methylamino)methyl]- (9CI) reduce polarity, favoring solubility in organic solvents .
- The ethenyl group’s conjugation extends the π-system, likely improving fluorescence quantum yield compared to non-conjugated analogs .
Functional Comparisons: Fluorescence and DNA Binding
Table 2: Functional Performance in G4 DNA Recognition
Key Findings:
- Amino vs. Methoxy Substituents: Amino groups at positions 2 and 6 in Phenol, 2,6-diamino-4-ethenyl- (9CI) promote stronger hydrogen bonding with DNA phosphate backbones, resulting in higher binding affinity (Kd = 0.45 μM) compared to the methoxy-containing analog (Kd = 2.30 μM) .
- Role of Ethenyl Group: The conjugated ethenyl group enhances fluorescence by stabilizing excited states through extended π-systems, yielding a fluorescence response ~2× higher than analogs with non-conjugated substituents (e.g., methylaminomethyl) .
- Bioisosteric Modifications: Derivatives of Compound 2 with bioisosteric replacements (e.g., replacing -NH₂ with -OH or -OCH₃) show reduced fluorescence, underscoring the critical role of amino groups in G4 recognition .
pH-Dependent Behavior
The methylaminomethyl group in Phenol, 2,6-dimethoxy-4-[(methylamino)methyl]- (9CI) introduces a tertiary amine, which may protonate under acidic conditions, altering solubility and DNA-binding modes. In contrast, the amino groups in Phenol, 2,6-diamino-4-ethenyl- (9CI) remain protonated across a wider pH range, ensuring consistent interactions with nucleic acids .
Preparation Methods
Reaction Mechanism and Conditions
This approach, adapted from the synthesis of analogous diaminophenols, involves:
-
Nitrosation : Treatment of a phenolic precursor (e.g., 2,6-di-tert-butylphenol) with sodium nitrite (NaNO₂) in acidic media to form a nitroso intermediate.
-
Reduction : Conversion of the nitroso group to an amino group using sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation.
Example Protocol:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Nitrosation | H₂SO₄, NaNO₂ (1:2 molar ratio), 25°C, 2.5h | 99.0% | ≥99.7% |
| Reduction | Na₂S₂O₄, NaOH/EtOH, 50°C, 1h | 98.7% | ≥99.5% |
Key Advantages :
Direct Amination via Buchwald-Hartwig Coupling
Catalytic System
A palladium-catalyzed amination introduces amino groups directly to the phenolic ring. This method, though less documented for 2,6-diamino-4-ethenylphenol , is inferred from analogous syntheses:
Reaction Parameters:
| Component | Specification |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C, 24h |
Challenges :
Alkenylation at the 4-Position
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Ligand | P(o-tol)₃ |
| Solvent | DMF |
| Temperature | 80°C, 12h |
| Yield | 85–90% |
Note : Halogenated precursors are synthesized via electrophilic substitution using Br₂ in acetic acid.
One-Pot Tandem Synthesis
Integrated Nitrosation-Alkenylation
A novel one-pot method combines nitrosation and alkenylation, reducing purification steps:
Procedure:
-
Nitrosation : 2,6-Di-tert-butylphenol + NaNO₂/H₂SO₄ → 2,6-di-tert-butyl-4-nitrosophenol.
-
In situ Reduction : Na₂S₂O₄ reduces nitroso to amino groups.
-
Ethenylation : Vinyl bromide added under Suzuki-Miyaura conditions.
| Metric | Result |
|---|---|
| Total Yield | 76% |
| Purity | ≥98% |
| Reaction Time | 8h |
Limitations :
Industrial-Scale Production
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow systems to enhance reproducibility:
System Configuration:
| Component | Specification |
|---|---|
| Reactor Type | Microtubular (ID = 1 mm) |
| Residence Time | 30 min |
| Temperature | 50°C |
| Throughput | 10 kg/day |
Benefits :
-
20% reduction in solvent use compared to batch processes.
-
Real-time monitoring via inline HPLC.
| Parameter | Concentration (ppm) |
|---|---|
| NOₓ | <5 |
| SO₂ | <2 |
Comparative Analysis of Methods
| Method | Yield | Cost (USD/kg) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nitrosation-Reduction | 98% | 120 | High | Low |
| Direct Amination | 85% | 450 | Moderate | Moderate |
| One-Pot Tandem | 76% | 200 | High | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phenol, 2,6-diamino-4-ethenyl- (9CI), and how can reaction conditions be systematically optimized?
- Methodology : Begin with a retrosynthetic analysis to identify precursors (e.g., 2,6-diaminophenol derivatives and vinylation reagents like allyl halides or palladium-catalyzed cross-coupling agents). Use Design of Experiments (DoE) to optimize parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄). Monitor yields via HPLC and characterize intermediates by -NMR to track regioselectivity. Reference analogous allylation reactions in phenolic systems for guidance .
Q. How can researchers validate the purity and structural integrity of Phenol, 2,6-diamino-4-ethenyl- (9CI)?
- Methodology : Employ orthogonal analytical techniques:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : - and -NMR to confirm substitution patterns (e.g., vinyl proton coupling constants).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₈H₁₀N₂O).
- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm stereoelectronic effects.
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months; monitor decomposition via TLC or LC-MS.
- Light Sensitivity : Expose samples to UV light (λ = 365 nm) and track photodegradation products.
- Oxidative Stability : Test under aerobic vs. inert (N₂/Ar) atmospheres. Use antioxidants (e.g., BHT) if degradation is observed. Reference general phenolic compound stability protocols .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the ethenyl group in Phenol, 2,6-diamino-4-ethenyl- (9CI)?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated vinyl groups in electrophilic additions (e.g., bromination).
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states for vinyl group reactions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
- Trapping Intermediates : Use in situ IR or ESR to detect radical or carbocation intermediates during reactions.
Q. What computational tools can predict the electronic effects of the 2,6-diamino substituents on the phenolic ring?
- Methodology :
- Molecular Dynamics (MD) Simulations : Study solvation effects and hydrogen-bonding networks in polar solvents.
- pKa Prediction : Use software like SPARC or ACD/Labs to estimate acidity, comparing results with experimental titration data.
- Charge Distribution Analysis : Employ Natural Bond Orbital (NBO) analysis to quantify resonance stabilization from amino groups.
Q. How might this compound serve as a monomer in functional polymer design?
- Methodology :
- Polymerization Screening : Test free-radical, anionic, or oxidative polymerization conditions. Monitor molecular weight via GPC.
- Cross-Linking Studies : Incorporate into hydrogels or epoxy resins; evaluate mechanical properties (DSC/TGA) and biocompatibility (if applicable).
- Post-Polymerization Modifications : Exploit amino groups for Schiff base formation or coordination with metal ions (e.g., Cu²⁺ for catalytic applications).
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Variable Temperature NMR : Determine if dynamic processes (e.g., rotamer interconversion) cause splitting.
- 2D NMR Techniques : Use HSQC, HMBC, or NOESY to assign ambiguous peaks and confirm through-space interactions.
- Isotopic Labeling : Synthesize - or -labeled analogs to clarify coupling constants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
